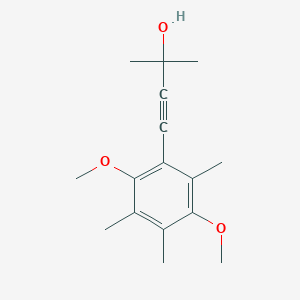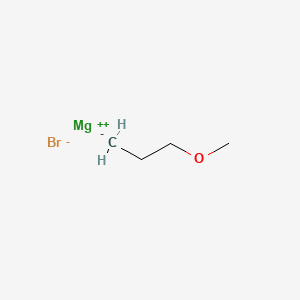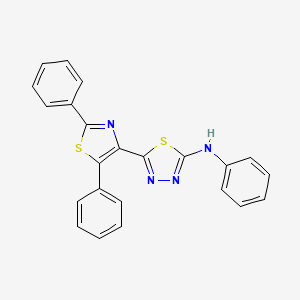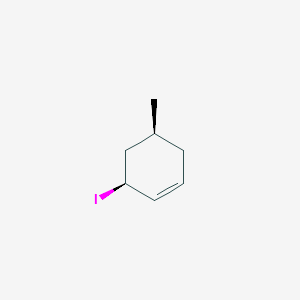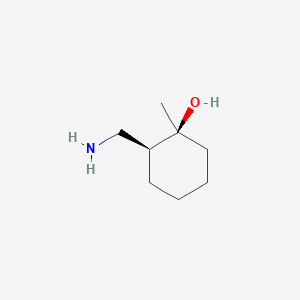![molecular formula C19H23Cl2NOS B12564500 1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride CAS No. 175223-40-2](/img/structure/B12564500.png)
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, a chlorophenyl group, and a pentylsulfanylacetyl group
Méthodes De Préparation
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride involves several steps One common method includes the reaction of 4-chlorobenzyl chloride with pyridine to form the pyridinium saltThe reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium methoxide.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The chlorophenyl group can participate in aromatic interactions, while the pentylsulfanylacetyl group can modulate the compound’s lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride can be compared with similar compounds such as:
4-Chlorobenzyl chloride: A simpler compound with a chlorophenyl group, used in similar substitution reactions.
Pyridinium salts: These compounds share the pyridinium ion but differ in their substituents, affecting their reactivity and applications.
This compound’s unique combination of functional groups makes it particularly versatile and valuable in research and industrial applications.
Propriétés
Numéro CAS |
175223-40-2 |
|---|---|
Formule moléculaire |
C19H23Cl2NOS |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1-[1-[(4-chlorophenyl)methyl]pyridin-1-ium-4-yl]-2-pentylsulfanylethanone;chloride |
InChI |
InChI=1S/C19H23ClNOS.ClH/c1-2-3-4-13-23-15-19(22)17-9-11-21(12-10-17)14-16-5-7-18(20)8-6-16;/h5-12H,2-4,13-15H2,1H3;1H/q+1;/p-1 |
Clé InChI |
MUVHSPTUDUMZOI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCSCC(=O)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
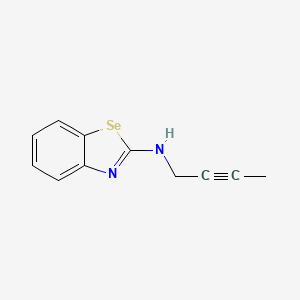
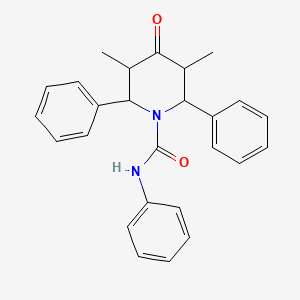
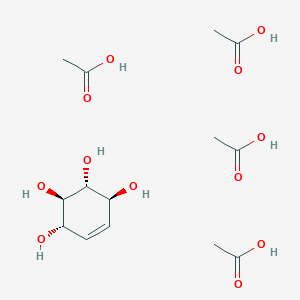
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
